molecular formula C11H15ClN4 B13858147 alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride

alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride

Katalognummer: B13858147
Molekulargewicht: 238.72 g/mol
InChI-Schlüssel: QZNJFXPJLYISTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitriles with reactive cumulenes. This reaction can be facilitated by microwave irradiation, which enhances the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Wirkmechanismus

The mechanism of action of alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like alpha-amylase and alpha-glucosidase, preventing their normal function. This inhibition can lead to a decrease in the breakdown of complex carbohydrates into glucose, which is beneficial in managing diabetes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride is unique due to its specific structure, which combines the triazole ring with a propanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C11H15ClN4

Molekulargewicht

238.72 g/mol

IUPAC-Name

1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H14N4.ClH/c12-11(10-4-2-1-3-5-10)6-7-15-9-13-8-14-15;/h1-5,8-9,11H,6-7,12H2;1H

InChI-Schlüssel

QZNJFXPJLYISTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CCN2C=NC=N2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.